molecular formula C7H3BrF3NO2 B2721408 6-Bromo-5-(trifluoromethyl)nicotinic acid CAS No. 1805579-11-6

6-Bromo-5-(trifluoromethyl)nicotinic acid

Cat. No.: B2721408
CAS No.: 1805579-11-6
M. Wt: 270.005
InChI Key: ROFHPSYCGBNEEP-UHFFFAOYSA-N
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Description

6-Bromo-5-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3BrF3NO2. It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethyl)nicotinic acid typically involves the bromination of 5-(trifluoromethyl)nicotinic acid. One common method includes the use of bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)nicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-(trifluoromethyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-(trifluoromethyl)nicotinic acid is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-5-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-5-4(7(9,10)11)1-3(2-12-5)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFHPSYCGBNEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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